3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid
Overview
Description
3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions.
Introduction of the furan ring: The pyrazole derivative is then reacted with 2-furaldehyde in the presence of a suitable catalyst, such as piperidine, to form the furan-pyrazole intermediate.
Formation of the benzoic acid moiety: The final step involves the reaction of the furan-pyrazole intermediate with 3-bromobenzoic acid under basic conditions, such as potassium carbonate in dimethylformamide, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide or sodium methoxide, electrophilic substitution using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols, amines, or alkanes.
Substitution: Formation of azides, ethers, or halogenated derivatives.
Scientific Research Applications
3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid methyl ester: This compound differs by the presence of a methyl ester group instead of a carboxylic acid group.
This compound ethyl ester: Similar to the methyl ester, but with an ethyl ester group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both a pyrazole and furan ring, along with a benzoic acid moiety, provides a versatile scaffold for further modification and exploration in various fields.
Properties
IUPAC Name |
3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-14(20-19-10)16(22)21-18-9-13-5-6-15(25-13)11-3-2-4-12(8-11)17(23)24/h2-9H,1H3,(H,19,20)(H,21,22)(H,23,24)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNGADHGGUKPH-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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